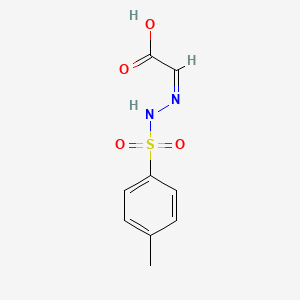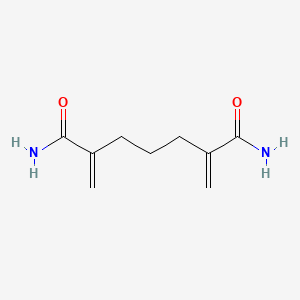
2,6-Dimethylideneheptanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylideneheptanediamide: is an organic compound with the molecular formula C9H16N2O2 It is characterized by the presence of two methylidene groups attached to a heptanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylideneheptanediamide typically involves the reaction of heptanediamide with formaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde reacts with the amide groups to form the methylidene derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dimethylideneheptanediamide can undergo oxidation reactions, where the methylidene groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding heptanediamine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylidene groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of heptanediamide derivatives with carbonyl groups.
Reduction: Formation of heptanediamine.
Substitution: Formation of substituted heptanediamide derivatives.
Scientific Research Applications
Chemistry: 2,6-Dimethylideneheptanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile starting material for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylideneheptanediamide involves its ability to undergo various chemical reactions, which can lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed. For example, derivatives with carbonyl groups may interact with enzymes or receptors in biological systems, leading to specific biological effects.
Comparison with Similar Compounds
2,6-Dimethylaniline: An aromatic amine with similar structural features but different reactivity.
2,6-Dimethylnaphthalene: An aromatic hydrocarbon with methyl groups at the 2 and 6 positions.
2,6-Diaminohexanoic Acid Amide: An amide derivative with similar functional groups but different carbon chain length.
Uniqueness: 2,6-Dimethylideneheptanediamide is unique due to the presence of two methylidene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
80323-49-5 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,6-dimethylideneheptanediamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(8(10)12)4-3-5-7(2)9(11)13/h1-5H2,(H2,10,12)(H2,11,13) |
InChI Key |
SNZQLNZFVFZWMU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCC(=C)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


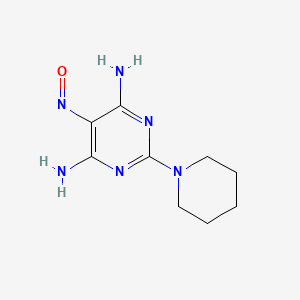

![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
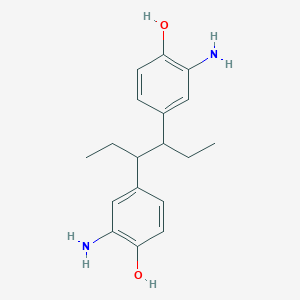
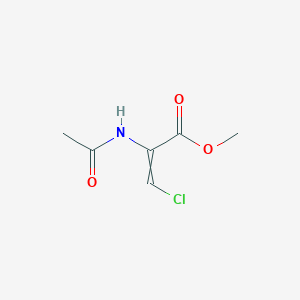
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
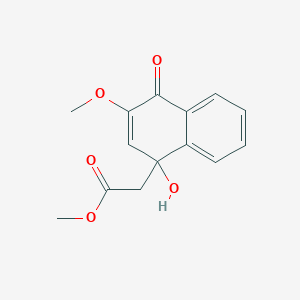

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
